molecular formula C35H57N4O- B12624780 1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate CAS No. 918302-80-4

1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate

Cat. No.: B12624780
CAS No.: 918302-80-4
M. Wt: 549.9 g/mol
InChI Key: DYGSGEIJWWBSEV-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate is a complex organic compound characterized by the presence of pyridine rings and a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivatives, followed by the formation of the diazenyl linkage through azo coupling reactions. The final step involves the esterification of the dodecan-1-olate moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazenyl linkage may play a role in the compound’s ability to generate reactive intermediates, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-yl)ethanone
  • 1-(Pyridin-3-yl)ethanol
  • 1-(Pyridin-3-yl)ethylamine

Uniqueness

1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate is unique due to its extended alkyl chain and diazenyl linkage, which impart distinct chemical and biological properties compared to simpler pyridine derivatives. This structural complexity allows for a broader range of applications and interactions with molecular targets.

Properties

CAS No.

918302-80-4

Molecular Formula

C35H57N4O-

Molecular Weight

549.9 g/mol

IUPAC Name

1-pyridin-3-yl-12-(13-pyridin-3-yltridecyldiazenyl)dodecan-1-olate

InChI

InChI=1S/C35H57N4O/c40-35(34-25-22-28-37-32-34)26-18-14-10-6-4-8-12-16-20-30-39-38-29-19-15-11-7-3-1-2-5-9-13-17-23-33-24-21-27-36-31-33/h21-22,24-25,27-28,31-32,35H,1-20,23,26,29-30H2/q-1

InChI Key

DYGSGEIJWWBSEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCCCCCCCCCN=NCCCCCCCCCCCC(C2=CN=CC=C2)[O-]

Origin of Product

United States

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